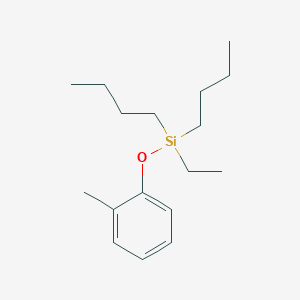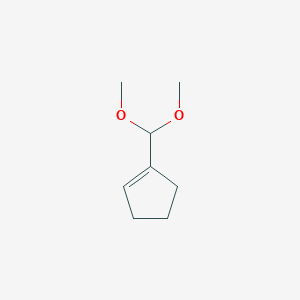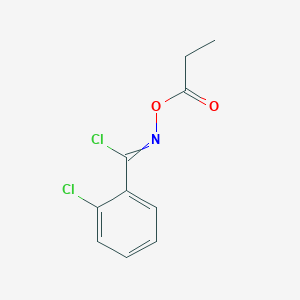
2-(2-Cyclohexenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexenyl)aniline is an organic compound with the molecular formula C12H15N It consists of an aniline moiety attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Cyclohexenyl)aniline can be synthesized through several methods. One common approach involves the iodination of N-isopropyl- and N-benzyl-2-(2-cyclohexenyl)anilines, which gives the corresponding 1-iodo-hexahydrocarbazoles. These compounds then undergo quantitative isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar iodination and isomerization processes. The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium bicarbonate and allyl bromide are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various iodinated and substituted derivatives, such as 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines and hexahydrocarbazoles .
Scientific Research Applications
2-(2-Cyclohexenyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexenyl)aniline involves its interaction with various molecular targets and pathways. For example, the iodinated derivatives can undergo nucleophilic substitution, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclopentenyl)aniline: Similar in structure but with a cyclopentene ring instead of a cyclohexene ring.
N-isopropyl-2-(2-cyclohexenyl)aniline: A derivative with an isopropyl group on the nitrogen atom.
N-benzyl-2-(2-cyclohexenyl)aniline: A derivative with a benzyl group on the nitrogen atom.
Uniqueness
2-(2-Cyclohexenyl)aniline is unique due to its specific ring structure and the potential for various chemical modifications. Its ability to undergo diverse reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
59816-86-3 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7,13H2 |
InChI Key |
QNBHFOTYAOUFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)






-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)

![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
